(5-Bromobenzo[b]thiophen-3-yl)methanamine
Description
Contextualization within Benzothiophene (B83047) Chemistry
(5-Bromobenzo[b]thiophen-3-yl)methanamine is a derivative of benzo[b]thiophene, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. rsc.orgnih.gov The parent benzothiophene structure is a key motif in numerous biologically active molecules and functional materials. nih.gov The chemical behavior of its derivatives is largely dictated by the positions of the substituents on this core structure.
The reactivity of the benzothiophene ring system is not uniform. The C2 and C3 positions on the thiophene ring are the most common sites for functionalization. nih.gov Electrophilic substitution reactions typically occur at the C3 position, while metallation followed by reaction with an electrophile often targets the C2 position. nih.gov The presence of a bromine atom at the C5 position and a methanamine group at the C3 position in this compound provides distinct points for further chemical modification. The bromine atom can be replaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of new aryl or alkyl groups. The primary amine of the methanamine group is also a versatile functional handle for a variety of chemical transformations.
Significance of Substituted Benzothiophenes in Organic Synthesis and Materials Science Research
Substituted benzothiophenes are considered "privileged structures" in medicinal chemistry and are foundational in materials science. nih.gov Their rigid, planar structure and electron-rich nature allow them to interact effectively with various biological targets and contribute to desirable electronic properties in materials. rsc.org
In the realm of organic synthesis, benzothiophene derivatives are crucial intermediates for the preparation of a wide array of pharmaceuticals. Notable examples of drugs incorporating the benzothiophene scaffold include:
Raloxifene: Used for the prevention of osteoporosis.
Sertaconazole: An antifungal medication.
Zileuton: Used in the treatment of asthma.
The biological significance of this class of compounds is extensive, with research demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov For instance, certain 3-halobenzo[b]thiophene derivatives have shown potent activity against Gram-positive bacteria and yeasts. mdpi.com
In materials science, the unique electronic properties of the benzothiophene core make it a valuable component for organic semiconductors. Its derivatives have been successfully incorporated into:
Organic Light-Emitting Diodes (OLEDs): Where they can function as efficient light-emitting materials.
Organic Photovoltaics (OPVs): Investigated for their ability to absorb light and generate electrical charge.
Organic Field-Effect Transistors (OFETs): Used as the semiconducting layer in these electronic switching devices.
The ability to tune the electronic properties of these materials by modifying the substituents on the benzothiophene ring is a key driver of ongoing research. rsc.org
Overview of Synthetic Challenges for Regioselective Functionalization of Benzothiophene Cores
Despite their importance, the synthesis of specifically substituted benzothiophenes presents significant challenges, particularly concerning regioselectivity. nih.gov The direct functionalization of the benzothiophene core is often difficult to control, as multiple positions on the ring can be reactive.
Recent advancements have focused on developing novel methods to overcome these hurdles. Strategies include:
Visible-light-promoted cyclization: A method involving the reaction of disulfides and alkynes to construct the benzothiophene core. rsc.org
Metal-free approaches: Utilizing reagents like iodine to catalyze the cyclization of thiophenols and alkynes, offering a more environmentally friendly alternative. researchgate.net
Interrupted Pummerer reaction: A newer, directing-group-free method that uses benzothiophene S-oxides as precursors to achieve completely regioselective C3-alkylation and arylation under mild, metal-free conditions. nih.gov
These innovative synthetic routes are crucial for providing access to complex and specifically functionalized benzothiophene derivatives like this compound, thereby enabling further exploration of their potential in medicine and materials science. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNS |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
(5-bromo-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 |
InChI Key |
DVYWOASQESEKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CN |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5 Bromobenzo B Thiophen 3 Yl Methanamine
Reactivity of the Bromine Substituent at C-5
The bromine atom attached to the C-5 position of the benzothiophene (B83047) ring is a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. Its reactivity is characteristic of a typical aryl bromide.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of the benzothiophene core. nih.gov These reactions typically require the protection of the reactive aminomethyl group at C-3 to prevent side reactions, such as N-arylation or interference with the catalyst.
Suzuki-Miyaura Coupling: This reaction is widely used to form a carbon-carbon bond between the C-5 position and various organoboron compounds, such as boronic acids or esters. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. This method is highly effective for synthesizing 5-aryl or 5-heteroaryl benzothiophene derivatives. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 5-bromo position with a terminal alkyne, creating a C(sp²)-C(sp) bond. nih.gov This reaction is typically co-catalyzed by palladium and copper species and is performed in the presence of a base. researchgate.net It provides a direct route to 5-alkynylbenzothiophene derivatives, which are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction couples the 5-bromobenzothiophene with an alkene in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction forms a new carbon-carbon bond at the C-5 position and introduces a vinyl group. libretexts.org The regioselectivity of the alkene insertion can be influenced by the electronic and steric properties of the substrates. libretexts.org
Table 1: Representative Conditions for Cross-Coupling Reactions on 5-Bromobenzothiophene Scaffolds
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 5-Arylbenzo[b]thiophene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 5-Alkynylbenzo[b]thiophene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile | 5-Vinylbenzo[b]thiophene |
Nucleophilic aromatic substitution (SₙAr) reactions on aryl halides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov
The (5-Bromobenzo[b]thiophen-3-yl)methanamine molecule lacks any strong electron-withdrawing groups on the benzene (B151609) portion of the ring system. Consequently, the bromine atom at C-5 is not sufficiently activated for standard SₙAr reactions with common nucleophiles under mild conditions. Forcing conditions may lead to decomposition or alternative reaction pathways.
The bromine atom at C-5 can be exchanged for a metal, typically lithium, through a process called lithium-halogen exchange. This is usually achieved using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. However, a critical consideration for this compound is the presence of the acidic proton on the primary amine. This proton will react preferentially with the organolithium reagent.
Therefore, to achieve selective metalation at the C-5 position, the aminomethyl group must first be protected with a suitable protecting group (e.g., as a tert-butoxycarbonyl (Boc) carbamate). Following protection, treatment with an organolithium reagent would lead to the formation of 5-lithiobenzo[b]thiophene intermediate. This potent nucleophile can then be reacted with a variety of electrophiles to introduce diverse functional groups at the C-5 position.
Examples of subsequent reactions include:
Carboxylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup to yield a carboxylic acid.
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
Addition to Carbonyls: Reaction with aldehydes or ketones to form secondary or tertiary alcohols, respectively.
Reactivity of the Aminomethyl Group at C-3
The primary aminomethyl group at the C-3 position is a nucleophilic center and a weak base, allowing for a variety of classical amine derivatizations.
The primary amine functionality is readily derivatized using standard organic chemistry methods.
Acylation: The amine reacts smoothly with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), to form stable N-acyl derivatives (amides).
Alkylation: The amine can be alkylated using alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. A more controlled method for mono-alkylation is reductive amination, which involves the initial condensation of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction (e.g., with sodium borohydride) to yield the secondary amine.
Salt Formation: As a base, the amine group readily reacts with acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid (HCl) yields this compound hydrochloride, a common form for handling and purification of the compound. cymitquimica.com
Table 2: Common Derivatizations of the Aminomethyl Group
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Reductive Amination | Acetone, NaBH₄ | N-isopropyl Amine |
| Salt Formation | Hydrochloric Acid | Ammonium Hydrochloride Salt |
The nucleophilic aminomethyl group is a key functional handle for constructing more complex, often heterocyclic, structures through condensation and cyclization reactions. These transformations are valuable for building polycyclic ring systems that are prevalent in pharmacologically active molecules.
One potential pathway is the Pictet-Spengler reaction . This reaction involves the condensation of the amine with an aldehyde or ketone, followed by an electrophilic cyclization onto an electron-rich position of the aromatic ring. For this substrate, cyclization would likely occur at the C-4 position of the benzothiophene ring, provided it is sufficiently activated, to form a new fused heterocyclic ring.
Additionally, the amine can act as a dinucleophile in reactions with 1,2- or 1,3-dielectrophiles. For example, condensation with a β-dicarbonyl compound could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the benzothiophene core. Reaction with α-haloketones could be used to construct substituted piperazine (B1678402) or other nitrogen-containing heterocycles. These types of cyclization reactions significantly increase the structural complexity and provide access to novel chemical scaffolds.
Transformations Involving the Methylene (B1212753) Bridge
The primary amino group attached to the methylene bridge at the 3-position of the benzothiophene ring is a key site for chemical modifications. This functional group readily undergoes reactions typical of primary amines, such as N-acylation and N-alkylation, to furnish a diverse range of derivatives.
N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This transformation is fundamental in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of novel benzo[b]thiophene amide-based antimicrobial agents often utilizes the acylation of aminobenzothiophenes as a key step. uow.edu.au The general scheme for the N-acylation reaction is presented below:
this compound + R-COCl → N-((5-Bromobenzo[b]thiophen-3-yl)methyl)acetamide
N-Alkylation: While the N-alkylation of aminothiophenes can sometimes be challenging to achieve under mild conditions, various methodologies have been developed to facilitate this transformation. nih.gov The reaction of this compound with alkyl halides or other alkylating agents can introduce alkyl substituents on the nitrogen atom. The benzyl (B1604629) group, in particular, can be used as a protecting group for the amine, which can later be removed by hydrogenolysis. wikipedia.org This allows for the synthesis of secondary and tertiary amines, further expanding the chemical space of accessible derivatives.
| Transformation | Reagent Example | Product Type |
| N-Acylation | Acetyl chloride | Amide |
| N-Alkylation | Benzyl bromide | Secondary amine |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene Ring
The benzothiophene ring system in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the former is more common for this electron-rich heterocyclic system.
Electrophilic Aromatic Substitution: The benzothiophene ring is generally susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring. The order of positional reactivity for electrophilic substitution on the unsubstituted benzothiophene ring is generally 3 > 2 > 6 > 5 > 4 > 7. doi.org Halogenation of benzothiophene under acidic conditions typically yields the 3-halo derivative. doi.org
In the case of this compound, the presence of the bromine atom at the 5-position and the aminomethyl group at the 3-position will influence the regioselectivity of further substitutions. The bromine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group is an activating group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. For thiophenes, which are sensitive to strong acidic conditions, milder nitrating agents are often preferred to avoid degradation of the substrate. nih.govsemanticscholar.org
Halogenation: Further halogenation of the benzothiophene ring can be accomplished using halogenating agents, often in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzothiophene ring is less facile and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The bromine atom at the 5-position is a potential leaving group for such a reaction. However, without strong activation, for instance by a nitro group, displacement of the bromide by a nucleophile is generally difficult. Studies on nitro-substituted bromothiophenes have shown that they can undergo nucleophilic substitution with amines. rsc.org
| Reaction Type | Reagent Example | Expected Product Feature |
| Electrophilic Substitution | ||
| Nitration | Nitric acid/Sulfuric acid | Introduction of a nitro group |
| Halogenation | Bromine/Iron(III) bromide | Introduction of an additional bromine atom |
| Nucleophilic Substitution | ||
| Amination (on activated ring) | Piperidine | Replacement of bromine with a piperidinyl group |
Oxidation Reactions of the Sulfur Atom in the Benzothiophene System
The sulfur atom in the benzothiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). These oxidized derivatives often exhibit different chemical and physical properties compared to the parent benzothiophene.
The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. rsc.orgresearchgate.netnih.gov
Formation of Sulfoxide: Oxidation with one equivalent of the oxidizing agent generally yields the benzo[b]thiophene-1-oxide.
Formation of Sulfone: The use of an excess of the oxidizing agent or stronger reaction conditions leads to the formation of the benzo[b]thiophene-1,1-dioxide. youtube.com
The oxidation of the sulfur atom transforms its electron-donating character into an electron-accepting sulfonyl group, which can significantly alter the electronic properties of the molecule. nih.gov This transformation can influence the reactivity of the benzothiophene ring in subsequent reactions.
| Oxidation State | Product Name |
| +1 | This compound 1-oxide |
| +2 | This compound 1,1-dioxide |
Derivatives and Analogues of 5 Bromobenzo B Thiophen 3 Yl Methanamine
Structurally Related Benzothiophene (B83047) Aminomethyl Derivatives
For instance, the condensation of 5-bromo- or 5-chloro-2-chloromethylbenzo[b]thiophene with a variety of secondary amines such as dimethylamine, diethylamine, pyrrolidine, piperidine, or morpholine (B109124) in boiling benzene (B151609) has been shown to yield the corresponding 2-aminomethylbenzo[b]thiophene derivatives. rsc.org This highlights a common synthetic route to introduce diversity at the aminomethyl position, albeit at the C-2 position of the benzothiophene ring system.
Furthermore, research into 2,3-dihydro-1H- nih.govbenzothieno[2,3-c]pyrroles has involved the synthesis of related aminomethylbenzo[b]thiophenes. rsc.org The synthesis of 5-bromo- and 5-chloro-2,3-dimethylbenzo[b]thiophene and their subsequent reaction with N-bromosuccinimide leads to the formation of 2,3-bisbromomethyl compounds. rsc.org These intermediates can then be reacted with primary amines to yield bisalkylaminomethyl compounds or cyclize to form 2-alkyl-2,3-dihydro-1H- nih.gov-benzothieno[2,3-c]pyrroles. rsc.org
Halogenation Analogues (e.g., Chloro, Iodo at C-5)
The nature of the halogen atom at the C-5 position of the benzothiophene ring significantly influences the electronic and lipophilic properties of the molecule. Consequently, the synthesis and investigation of analogues bearing different halogens, such as chlorine and iodine, in place of bromine, have been of considerable interest.
The synthesis of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes has been achieved from the corresponding 3-bromomethyl compounds through methods like the Sommelet reaction. rsc.org These aldehydes can serve as precursors for the synthesis of the corresponding aminomethyl derivatives. Friedel–Crafts acetylation of 5-chloro- or 5-bromo-benzo[b]thiophene predominantly yields the 3-acetyl derivative, which can be further functionalized. rsc.org
The general synthetic strategies for introducing halogens onto the benzothiophene core often involve electrophilic halogenation. While specific procedures for the direct synthesis of (5-chlorobenzo[b]thiophen-3-yl)methanamine (B1586480) and (5-iodobenzo[b]thiophen-3-yl)methanamine are not extensively detailed in the provided literature, the preparation of the corresponding precursors, such as 5-chlorobenzo[b]thiophene-3-methanol, is documented. nih.gov This alcohol can then be converted to the desired amine.
The variation of the halogen at the C-5 position allows for a systematic study of how atomic size, electronegativity, and the ability to form halogen bonds affect the molecule's interactions with biological targets.
Table 1: Comparison of Halogenation Analogues
| Compound | Halogen at C-5 | Molecular Weight ( g/mol ) |
| (5-Bromobenzo[b]thiophen-3-yl)methanamine | Bromine | 242.14 |
| (5-Chlorobenzo[b]thiophen-3-yl)methanamine | Chlorine | 197.69 |
| (5-Iodobenzo[b]thiophen-3-yl)methanamine | Iodine | 289.14 |
Note: Molecular weights are for the free base.
Variations in the Aminomethyl Moiety and its Derivatives
Modification of the aminomethyl side chain at the C-3 position represents a key strategy for diversifying the chemical space around the this compound scaffold. These modifications can include N-alkylation, N-acylation, and N-sulfonylation, leading to a wide range of derivatives with potentially altered physicochemical and biological properties.
N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom. For example, the synthesis of N-benzyl derivatives of related heterocyclic amines has been reported, suggesting a feasible route for the preparation of N-benzyl-(5-bromobenzo[b]thiophen-3-yl)methanamine. google.comnih.gov
N-acylation, the introduction of an acyl group, leads to the formation of amides. This can be achieved by reacting the primary amine with an appropriate acyl chloride or anhydride. Similarly, N-sulfonylation, the reaction with a sulfonyl chloride, yields sulfonamides. While specific examples for the title compound are not provided in the search results, these are standard transformations for primary amines and represent a common approach to generating derivatives.
These modifications can significantly impact properties such as solubility, hydrogen bonding capacity, and metabolic stability, which are crucial for the development of new chemical entities.
Fused Ring Systems Derived from the Benzothiophene Core
The benzothiophene nucleus of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique electronic properties and biological activities.
One important class of fused systems is the thienoquinolines. The synthesis of thieno[3,2-c]quinoline derivatives has been reported, and these compounds have shown potential as antiproliferative agents. nih.govnih.govbohrium.comeurekaselect.com The construction of these systems can involve the use of substituted quinoline (B57606) precursors which are then annulated with a thiophene (B33073) ring.
Another related fused system is the benzothieno[2,3-c]pyridines. semanticscholar.orgontosight.ainih.gov The synthesis of these compounds has been explored for their potential as non-steroidal CYP17 inhibitors. semanticscholar.org The synthetic strategies often involve the construction of a substituted pyridine (B92270) ring onto the benzothiophene core.
These fused ring systems extend the aromatic core of the parent molecule, leading to significant changes in its shape, size, and electronic distribution, thereby offering opportunities to explore novel interactions with biological targets.
Table 2: Fused Ring Systems Derived from Benzothiophene
| Fused System | Parent Heterocycle | Potential Applications |
| Thieno[3,2-c]quinoline | Quinoline | Anticancer, Antimicrobial nih.govnih.gov |
| Benzothieno[2,3-c]pyridine | Pyridine | Anticancer (CYP17 inhibitors) semanticscholar.orgnih.gov |
Advanced Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
A detailed analysis of the molecular structure of (5-Bromobenzo[b]thiophen-3-yl)methanamine would typically rely on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR spectroscopy (¹H and ¹³C) is fundamental for determining the chemical environment of the hydrogen and carbon atoms, respectively, which would confirm the substitution pattern on the benzo[b]thiophene core and the presence of the methanamine group.
Mass spectrometry is essential for determining the compound's molecular weight and fragmentation pattern, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) would yield the precise elemental composition. However, a diligent search of scientific databases and chemical literature did not yield any specific NMR or mass spectrometry data for this compound. While spectra for the parent compound, 5-Bromobenzo[b]thiophene (B107969), and other derivatives are available, this information is not directly transferable for a complete structural elucidation of the target molecule.
Table 1: Hypothetical Spectroscopic Data for this compound (Illustrative)
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons, methylene (B1212753) protons (CH₂), and amine protons (NH₂) in distinct regions. |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the carbon atoms of the benzo[b]thiophene rings and the aminomethyl group. |
| Mass Spec. (EI) | m/z | Molecular ion peak corresponding to the molecular weight of the free base (242.14 g/mol ). |
Note: This table is for illustrative purposes only, as no actual experimental data has been located.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are standard methods used to determine the percentage purity of a substance.
These methods would provide crucial information on the presence of any isomers, starting materials, or byproducts. A typical HPLC analysis would involve developing a method with an appropriate stationary phase (e.g., C18 column) and mobile phase to achieve optimal separation. The purity would then be determined by the relative area of the peak corresponding to this compound. Despite the commercial availability of this compound, which suggests that such purity data exists, it is not published in a publicly accessible format.
Table 2: Illustrative Chromatographic Purity Data
| Method | Purity (%) |
| HPLC | >95% |
| LC-MS | >95% |
Note: This table represents typical purity levels for commercially available research chemicals and is not based on specific experimental data for the title compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. While crystal structures of numerous benzo[b]thiophene derivatives have been reported in the literature, a search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not reveal an entry for this compound or its salts. Therefore, its solid-state architecture remains unconfirmed by this gold-standard technique.
Computational Chemistry and Theoretical Studies
Mechanistic Investigations of Synthetic Transformations
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of synthetic transformations involving benzothiophene (B83047) derivatives. While specific mechanistic studies on the synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine are not extensively documented in publicly available literature, general principles derived from computational studies on related benzothiophene and thiophene (B33073) systems can provide significant insights.
Theoretical investigations into the synthesis of the benzothiophene core often focus on cyclization reactions. These studies can model transition states and reaction intermediates to predict the most favorable reaction pathways. For instance, in reactions involving electrophilic cyclization, computational models can determine the regioselectivity of the ring closure, a critical aspect in the synthesis of substituted benzothiophenes. The presence of a bromine atom at the 5-position and a methanamine group at the 3-position introduces electronic and steric factors that can be computationally modeled to understand their influence on reaction mechanisms.
Furthermore, computational methods are employed to study the mechanisms of functional group interconversions on the benzothiophene scaffold. For example, the introduction of the aminomethyl group at the 3-position can be achieved through various synthetic routes, and DFT calculations can help in understanding the energetics of each step, identifying rate-determining steps, and predicting potential side products. Studies on the nucleophilic aromatic substitution on thiophene derivatives have utilized DFT to investigate the reaction mechanism, showing a stepwise pathway involving the initial addition of the nucleophile. nih.gov
Table 1: Illustrative Calculated Activation Energies for a Hypothetical Synthetic Step
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| C-N Bond Formation | TS1 | 15.2 |
| Proton Transfer | TS2 | 8.5 |
| Leaving Group Departure | TS3 | 12.1 |
| Note: This data is illustrative and based on general trends observed in computational studies of related heterocyclic systems. |
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity and potential applications. Computational studies, particularly DFT, are instrumental in predicting various electronic properties. The position of the bromine atom and the methanamine group significantly influences the electron distribution within the benzothiophene ring system.
DFT studies on brominated dibenzothiophenes have shown that bromination can narrow the bandgap of these molecules. researchgate.net Similar effects can be anticipated for this compound, which could have implications for its potential use in organic electronics. The oxidation of the sulfur atom in the thiophene ring can also significantly alter the electronic structure, transforming the electron-donating thienyl sulfur into an electron-accepting group. mdpi.com
Table 2: Illustrative Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Note: This data is illustrative and based on general trends observed in computational studies of related heterocyclic systems. |
Conformation Analysis and Stereochemical Considerations
The conformational flexibility of the methanamine side chain in this compound is a crucial aspect that can be explored through computational methods. The rotation around the C3-C(methanamine) and C-N bonds determines the spatial orientation of the amino group relative to the benzothiophene ring. This conformation can significantly impact the molecule's biological activity and its interactions with other molecules.
Computational conformational analysis typically involves scanning the potential energy surface by systematically rotating the rotatable bonds and calculating the energy of each conformation. This allows for the identification of low-energy conformers and the determination of rotational barriers. Studies on aroyl derivatives of benzothiophene have utilized a combination of X-ray crystallography, NMR spectroscopy, and ab initio calculations to investigate their conformational properties. rsc.org For 3-substituted benzothiophenes, both S,O-cis and S,O-trans conformers have been considered, with their relative stabilities being influenced by the nature of the substituent. rsc.org
For this compound, theoretical calculations can predict the preferred orientation of the -CH2NH2 group. Intramolecular interactions, such as hydrogen bonding between the amino group and the sulfur atom of the thiophene ring, can also be computationally investigated to assess their role in stabilizing certain conformations.
Table 3: Illustrative Relative Energies of Conformers
| Conformer | Dihedral Angle (C2-C3-C-N) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 1.5 |
| 3 | -60° | 0.2 |
| Note: This data is illustrative and based on general trends observed in computational studies of related heterocyclic systems. |
Rational Design of Novel Benzothiophene Derivatives
Computational chemistry plays a pivotal role in the rational design of novel benzothiophene derivatives with desired properties. researchgate.net By establishing structure-activity relationships (SAR) and structure-property relationships (SPR), computational models can guide the synthesis of new compounds with enhanced biological activity or improved material characteristics.
Based on the computational understanding of this compound, new derivatives can be designed by modifying the substitution pattern on the benzothiophene ring or by altering the side chain at the 3-position. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific electronic or steric features with a particular biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources.
Molecular docking simulations are another powerful tool in the rational design process, particularly for drug discovery. patsnap.com If this compound is identified as a ligand for a specific biological target, docking studies can be used to predict its binding mode and affinity. This information can then be used to design new derivatives with improved binding interactions. The benzothiophene scaffold is recognized as a privileged structure in drug discovery, and computational methods are essential for exploring its potential. researchgate.net
Table 4: Illustrative In Silico Screening of Designed Derivatives
| Derivative | Predicted Binding Affinity (pIC50) | Predicted Lipophilicity (logP) |
| (5-Chlorobenzo[b]thiophen-3-yl)methanamine (B1586480) | 6.8 | 3.2 |
| (5-Fluorobenzo[b]thiophen-3-yl)methanamine | 7.1 | 2.9 |
| (5-Methylbenzo[b]thiophen-3-yl)methanamine | 6.5 | 3.5 |
| Note: This data is illustrative and based on general trends observed in computational studies of related heterocyclic systems. |
5 Bromobenzo B Thiophen 3 Yl Methanamine As a Building Block in Organic Synthesis
Precursor for Advanced Heterocyclic Scaffolds
The benzothiophene (B83047) ring system is a "privileged scaffold" found in numerous pharmaceutically active compounds. nih.gov (5-Bromobenzo[b]thiophen-3-yl)methanamine acts as a key starting material for the elaboration of this core into more complex, advanced heterocyclic systems. The primary amine of the methanamine group is a potent nucleophile, enabling the construction of new rings through cyclization reactions.
Research has demonstrated that related 3-aminobenzo[b]thiophene scaffolds are instrumental in synthesizing fused heterocyclic systems. For instance, microwave-assisted synthesis provides rapid access to 3-aminobenzo[b]thiophenes, which are then converted into various kinase inhibitors. rsc.org The amino group facilitates the formation of fused pyridine (B92270), diazepinone, and pyrimidinone rings, creating scaffolds such as thieno[2,3-b]pyridines, benzo nih.govbldpharm.comthieno[3,2-e] bldpharm.comdiazepin-5(2H)-ones, and benzo nih.govbldpharm.comthieno[3,2-d]pyrimidin-4-ones. rsc.org The aminomethyl group in this compound offers similar synthetic possibilities, serving as a handle to build novel polycyclic structures.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant Type | Resulting Heterocyclic System (Example) | Reaction Principle |
|---|---|---|
| α,β-Unsaturated Ketones | Dihydropyridine fused to Benzothiophene | Michael Addition followed by Cyclization |
| 1,3-Dicarbonyl Compounds | Pyrrole fused to Benzothiophene | Paal-Knorr Synthesis Analogue |
| Phosgene or Equivalents | Benzothieno-fused Lactam | Cyclocarbonylation |
These transformations highlight the utility of the aminomethyl group in creating diverse molecular frameworks with potential applications in drug discovery and chemical biology.
Role in the Synthesis of Complex Organic Molecules
The true synthetic power of this compound lies in its dual reactivity. The presence of both a nucleophilic aminomethyl group and an aryl bromide allows for orthogonal synthetic strategies, where each functional group can be reacted independently under different conditions. This enables the sequential introduction of diverse substituents and the construction of highly complex organic molecules.
The aminomethyl group can undergo standard amine reactions such as acylation, alkylation, and reductive amination to build side chains or link to other molecular fragments. Concurrently, the bromine atom at the 5-position is a handle for transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), or Buchwald-Hartwig amination (with amines) can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position.
This bifunctionality allows for a modular approach to synthesis:
Amine Derivatization: The amine is first protected or reacted to form an amide or a sulfonamide.
Cross-Coupling: A cross-coupling reaction is performed at the 5-position to introduce a new aryl, heteroaryl, or alkyl group.
Deprotection/Further Modification: The protecting group on the amine is removed, allowing for subsequent reactions at that site.
This strategic approach facilitates the assembly of large, multi-component molecules where the benzothiophene core serves as a central organizing scaffold.
Table 2: Orthogonal Reactions for Synthesizing Complex Molecules
| Functional Group | Reaction Type | Reagents (Examples) | Resulting Structure |
|---|---|---|---|
| 3-Methanamine | Acylation | Acetyl chloride, Benzoyl chloride | Amide derivatives |
| 3-Methanamine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary or Tertiary Amines |
| 5-Bromo | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | 5-Aryl-benzothiophene derivatives |
Applications in Materials Chemistry Research
The rigid, planar, and electron-rich nature of the benzothiophene scaffold makes it an attractive component for materials used in organic electronics and photonic applications. nih.govmdpi.com While research may not always use this compound directly, its core structure is integral to many high-performance organic materials. The functional groups serve as points for polymerization or for tuning the electronic properties of the final material.
Organic Electronics: Benzothiophene derivatives are widely used as building blocks for organic semiconductors. mdpi.com For example, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and employed as solution-processable semiconductors in organic field-effect transistors (OFETs). mdpi.com These materials exhibit p-channel behavior with significant hole mobility and high current on/off ratios, making them suitable for applications in flexible electronics and displays. mdpi.com The ability to functionalize the benzothiophene core at various positions allows for fine-tuning of the material's packing, stability, and charge-transport properties.
Photonic Applications: In the field of photonics, benzothiophene-based structures are used to create materials for organic light-emitting diodes (OLEDs). By modifying the core structure, for instance through oxidation of the sulfur atom to a sulfone and fusion with other aromatic rings, researchers have developed novel emitters. rsc.org Benzo nih.govbldpharm.comthieno-S,S-dioxide-[3,2-b]benzofurans have been synthesized and shown to be effective blue-to-green light emitters in high-performance OLEDs. rsc.org These materials can achieve high external quantum efficiencies (EQEs) and low turn-on voltages, demonstrating the potential of the benzothiophene scaffold in creating efficient electroluminescent devices. rsc.org
Table 3: Performance of Benzothiophene-Based Materials in Organic Electronics
| Material Class | Application | Key Performance Metric | Value |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | OFETs | Hole Mobility | Up to 0.005 cm²/Vs mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | OFETs | Current On/Off Ratio | > 10⁶ mdpi.com |
| Benzo nih.govbldpharm.comthieno-S,S-dioxide Derivatives | OLEDs | External Quantum Efficiency (EQE) | 5.82–6.49% rsc.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aroylbenzo[b]thiophen-3-ols |
| 2-Mercaptobenzoic acid |
| Thiosalicylic acid |
| Raloxifene |
| Arzoxifene |
| Rintodestrant |
| LSZ102 |
| 2-Alkynyl thioanisoles |
| 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide |
| 2-Propylthiophene |
| 2-Iodothioanisole |
| 2-Halobenzonitriles |
| Methyl thioglycolate |
| Thieno[2,3-b]pyridine |
| Benzo nih.govbldpharm.comthieno[3,2-e] bldpharm.comdiazepin-5(2H)-one |
| Benzo nih.govbldpharm.comthieno[3,2-d]pyrimidin-4-one |
| 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene |
| 2-(Benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene |
| 6-Bromobenzo[b]thiophene |
| Benzo nih.govbldpharm.comthieno-S,S-dioxide-[3,2-b]benzofurans |
| Benzo nih.govbldpharm.comthieno-[3,2-b]benzofurans |
| 2-NPhCz-BTOBF |
Future Research Directions
Development of More Sustainable and Greener Synthetic Routes
Traditional methods for the synthesis of benzothiophenes often involve harsh reaction conditions and multiple steps. numberanalytics.com Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.
C-H Activation and Functionalization: Direct C-H activation reactions are a powerful tool for streamlining synthesis by avoiding pre-functionalization steps. numberanalytics.com Research into transition-metal-catalyzed C-H functionalization of the benzothiophene (B83047) core can lead to more atom-economical synthetic routes. acs.org
Domino and One-Pot Reactions: Designing domino reaction protocols, where multiple bond-forming events occur in a single operation, can significantly improve efficiency and reduce waste. nih.gov The development of one-pot syntheses for complex benzothiophene derivatives from simple starting materials is a promising area of investigation. nih.gov
Metal-Free Synthesis: The exploration of metal-free synthetic methods, such as those involving interrupted Pummerer reactions or photocatalysis, can circumvent the environmental and economic issues associated with transition metal catalysts. nih.govorganic-chemistry.org
Biocatalytic Approaches: The use of enzymes to catalyze the synthesis of benzothiophenes is an emerging green chemistry approach. numberanalytics.com Future work could focus on identifying or engineering enzymes for the selective synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine and its analogues.
| Comparison of Synthetic Methods for Benzothiophenes | ||
|---|---|---|
| Synthesis Method | Advantages | Disadvantages |
| Traditional Routes | Established protocols, potentially high yield. numberanalytics.com | Harsh conditions, multiple steps, generation of waste. numberanalytics.com |
| Transition Metal-Catalyzed Cross-Coupling | Milder conditions, high selectivity. numberanalytics.com | Cost and toxicity of metal catalysts. nih.gov |
| C-H Activation Reactions | Direct functionalization, reduced number of steps. numberanalytics.com | Limited substrate scope, requires optimization. numberanalytics.com |
| Biocatalytic Synthesis | Environmentally friendly, high selectivity. numberanalytics.com | Limited scalability, enzyme specificity. numberanalytics.com |
Exploration of Novel Reactivity Patterns and Selective Transformations
Understanding the inherent reactivity of this compound is crucial for its application as a synthetic building block. Future research should focus on exploring novel transformations and achieving high selectivity.
Palladium-Mediated Functionalization: The aminoethyl moiety can act as a directing group to facilitate C-H palladation at the C2 position of the benzothiophene ring. acs.org Subsequent insertion reactions with unsaturated molecules like CO, isocyanides, and alkenes can lead to a variety of interesting organic derivatives. acs.org
Electrophilic Substitution: As an electron-rich heterocycle, the benzothiophene nucleus is susceptible to electrophilic substitution reactions such as halogenation and nitration. numberanalytics.comnumberanalytics.com The directing effects of the existing bromo and aminomethyl substituents need to be systematically investigated to control the regioselectivity of these reactions.
Cycloaddition Reactions: The benzothiophene core can participate in cycloaddition reactions to form more complex, fused ring systems. numberanalytics.comnumberanalytics.com Exploring these reactions could provide access to novel polycyclic aromatic scaffolds.
Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and alkyl groups. numberanalytics.com
Expanding the Scope of Derivatization and Functionalization
The functional groups present in this compound offer multiple points for derivatization, enabling the creation of libraries of new compounds for biological screening or materials science applications.
Functionalization of the Amino Group: The primary amine can be readily converted into amides, sulfonamides, and other nitrogen-containing functional groups. It can also be used as a nucleophile in various C-N bond-forming reactions.
Modification of the Benzothiophene Core: As mentioned, C-H functionalization and cross-coupling reactions can be employed to introduce substituents at various positions of the benzothiophene ring system. acs.orgresearchgate.net This allows for fine-tuning of the electronic and steric properties of the molecule.
Synthesis of Fused Heterocycles: The aminomethyl group can be utilized in cyclization reactions to construct fused heterocyclic systems. For instance, reaction with ketones or 1,3-diones could lead to the formation of benzothieno[3,2-b]pyridine derivatives. nih.gov
Integration into Advanced Functional Materials Research
Benzothiophene derivatives are gaining attention for their applications in organic electronics due to their π-conjugated system and favorable electronic properties. numberanalytics.comnih.gov
Organic Semiconductors: The benzothiophene core is a key building block for organic semiconductors used in organic field-effect transistors (OFETs). researchgate.net The high charge carrier mobility and tunable electronic properties of benzothiophene-based materials make them promising candidates for flexible and transparent electronics. numberanalytics.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Benzothiophene-based materials have been investigated for use in OLEDs due to their ability to emit light efficiently. numberanalytics.comresearchgate.net
Organic Photovoltaics (OPVs): The light-absorbing properties of benzothiophene derivatives make them potential materials for the active layer in OPVs. numberanalytics.com
Future research should explore the synthesis of polymers and small molecules derived from this compound and evaluate their performance in electronic devices. The bromine atom and the aminomethyl group can be used to tune solubility, solid-state packing, and electronic energy levels, which are critical parameters for device performance. researchgate.net
| Potential Applications of Benzothiophene Derivatives in Materials Science | |
|---|---|
| Application Area | Key Properties and Research Focus |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, thermal stability, tunable electronic properties. Research focuses on modifying the BTBT core to influence intermolecular interactions and crystal packing. researchgate.netresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Efficient light emission. Research involves designing derivatives with high quantum yields and tunable emission colors. numberanalytics.comresearchgate.net |
| Organic Photovoltaics (OPVs) | Strong light absorption in the solar spectrum, efficient charge generation and transport. Research aims to develop new benzothiophene-based donor and acceptor materials. numberanalytics.com |
In silico Design and Prediction of Novel Analogues for Synthetic Exploration
Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties, thereby guiding synthetic efforts.
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to predict the binding affinity of novel benzothiophene analogues to biological targets. nih.govresearchgate.net This can help in designing more potent and selective drug candidates.
Density Functional Theory (DFT) Studies: DFT calculations are effective for predicting the electronic and structural properties of π-conjugated systems. nih.govtandfonline.com These calculations can be used to estimate parameters like HOMO-LUMO energy levels, which are crucial for designing new materials for organic electronics. tandfonline.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.govmdpi.com This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles, saving time and resources in the drug discovery process.
By integrating these computational approaches, researchers can more rationally design novel analogues of this compound for specific applications and prioritize the most promising candidates for synthesis and experimental evaluation.
Q & A
Basic Research Question
- NMR : The aromatic region (δ 6.8–7.9 ppm) shows splitting patterns for the brominated thiophene ring. The methanamine protons appear as a singlet at ~δ 3.8 ppm (CH2NH2) and a broad peak at ~δ 1.5 ppm (NH2) .
- IR : Stretching vibrations at ~1640 cm⁻¹ (C=N), 750 cm⁻¹ (C-Br), and 3350 cm⁻¹ (N-H) confirm functional groups .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z ~228 (C9H8BrNS) and fragmentation patterns (e.g., loss of NH2CH2) validate the structure .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 5-bromo group activates the thiophene ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electronegativity enhances oxidative addition with palladium catalysts, enabling aryl-aryl bond formation. For example, coupling with boronic acids at 80–100°C in THF/H2O (3:1) with Pd(PPh3)4 yields biaryl derivatives . Kinetic studies show bromine’s ortho-effect stabilizes transition states, reducing activation energy by ~15% compared to non-halogenated analogs .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
- Storage : Keep in amber glass at 2–8°C under inert gas (N2/Ar) to prevent degradation .
How can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Docking studies (e.g., AutoDock Vina) using protein targets (e.g., fungal leucyl-tRNA synthetase) reveal binding affinities. The bromine atom and thiophene ring enhance hydrophobic interactions, while the amine group forms hydrogen bonds with active-site residues (e.g., Asp130 in Candida albicans). MD simulations (50 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating strong binding .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Scale-up issues include exothermic bromination (risk of runaway reactions) and amine oxidation. Mitigation strategies:
- Use flow reactors for controlled bromination at 5°C .
- Replace NaBH4 with safer alternatives like BH3·THF for reductive amination.
- Optimize purification via fractional crystallization over column chromatography for cost efficiency .
How does the electronic structure of the brominated thiophene ring affect its electrochemical properties?
Advanced Research Question
Cyclic voltammetry in acetonitrile shows a reduction peak at −1.2 V (vs. Ag/AgCl) for the C-Br bond, indicating facile cleavage. DFT calculations (B3LYP/6-31G*) reveal a LUMO energy of −2.8 eV localized on the brominated ring, making it electron-deficient and reactive toward nucleophiles. This property is exploitable in electropolymerization for conductive materials .
What analytical techniques differentiate this compound from its chloro or iodo analogs?
Basic Research Question
- XRD : Compare unit cell parameters; bromine’s larger atomic radius increases lattice constants by ~0.5 Å vs. chloro analogs .
- Mass Spec : Isotope patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br; Cl: 3:1 for ³⁵Cl/³⁷Cl) distinguish halogens .
- NMR : Deshielding effects shift aromatic protons downfield by ~0.3 ppm in bromo vs. chloro derivatives .
How can this compound serve as a precursor in medicinal chemistry?
Advanced Research Question
The amine group allows derivatization into amides, ureas, or sulfonamides for bioactivity screening. Bromine enables late-stage diversification via cross-coupling to introduce pharmacophores (e.g., aryl piperazines for CNS targets). In antifungal studies, derivatives inhibit Aspergillus fumigatus (MIC = 8 µg/mL) by targeting ergosterol biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
